Ammonium, triethylbutyl-, hydroxide

Descripción general

Descripción

Ammonium, triethylbutyl-, hydroxide, also known as Tetrabutylammonium hydroxide, is a solution of ammonia in water . It is a common compound used in various industries .

Synthesis Analysis

The synthesis of Ammonium, triethylbutyl-, hydroxide involves phase-transfer catalytic reactions. Tetrabutylammonium hydroxide (TBAH) acts as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions . The reaction of alkyl dimethylamine with benzyl chloride leads to the formation of biocide benzalkonium chloride .

Molecular Structure Analysis

Quaternary ammonium compounds, including Ammonium, triethylbutyl-, hydroxide, are cationic substances with a structure on the edge of organic and inorganic chemistry . They have unique physicochemical properties and wide application potential . The functional entity corresponds to a trimer, with each monomer maintaining a conductive pore .

Chemical Reactions Analysis

Ammonium, triethylbutyl-, hydroxide, like other amines, can accept a proton from water to form substituted ammonium ions and hydroxide ions . It can also react with acids to form salts soluble in water . In addition, it has been found that ambient carbon dioxide and ozone can interfere with the synthesis of fullerenol .

Physical And Chemical Properties Analysis

Ammonium, triethylbutyl-, hydroxide is a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . It acts as a weak base in aqueous solutions, and it readily donates unshared electron pairs, acting as a Lewis base .

Mecanismo De Acción

Ammonium, triethylbutyl-, hydroxide, as a quaternary ammonium compound, behaves chemically like the ions of the alkali metals, particularly potassium ion . It can accept protons from acids and donate electrons to acids . It also forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes .

Safety and Hazards

Due to its corrosive nature, direct contact with Ammonium, triethylbutyl-, hydroxide can cause severe burns and eye damage . If it comes into contact with the skin, it can lead to irritation, burns, and in severe cases, tissue damage . If it gets into the eyes, it can cause severe irritation, burns, and possibly blindness . It may also cause respiratory irritation .

Direcciones Futuras

Future research is focusing on the use of Ammonium, triethylbutyl-, hydroxide in the development of alkaline anion exchange membranes (AAEMs) for improved hydroxide conductivity . The strategy involves grafting long alkyl chains onto both the quaternary ammonium cation center and backbone to achieve the formation of well-developed pathways for OH- transport . This configuration can act as a general platform for developing promising AAEMs in the future .

Propiedades

IUPAC Name |

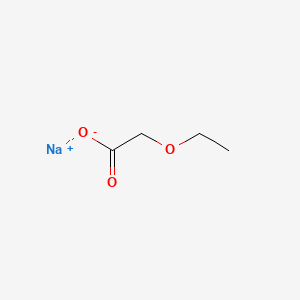

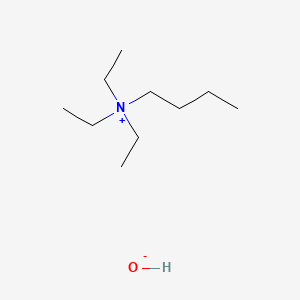

butyl(triethyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBDGNHKARUTDC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213797 | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium, triethylbutyl-, hydroxide | |

CAS RN |

63957-40-4 | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, triethylbutyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)

![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)